16,17-Dihydroxyviolanthrone (CAS 128-59-6) is a large polycyclic aromatic hydrocarbon featuring a nine-ring fused π-conjugated core and two reactive bay-region hydroxyl groups. Industrially, it serves as the critical penultimate precursor in the synthesis of high-stability vat dyes, notably Vat Green 1, by bypassing the hazardous upstream oxidative coupling of benzanthrone [1]. In advanced materials research, its extended planar structure, low HOMO-LUMO gap, and reversible redox behavior make it a highly sought-after building block for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) [2]. The presence of free hydroxyl groups allows for direct custom alkylation, enabling precise tuning of solubility and intermolecular π-π stacking in solution-processable semiconductor applications [2].
Substituting 16,17-dihydroxyviolanthrone with its commercial downstream derivative, Vat Green 1 (16,17-dimethoxyviolanthrone), completely eliminates its synthetic utility for custom organic semiconductors, as the methoxy groups block the alkylation required for tuning solubility and π-π stacking [1]. Conversely, attempting to use upstream precursors like benzanthrone forces the buyer to perform harsh, low-yield oxidative coupling using manganese dioxide in concentrated sulfuric acid, generating significant hazardous waste [2]. Furthermore, substituting with smaller bay-region analogs such as 4,5-dihydroxyphenanthrene fails in electrochemical applications, as these smaller systems lack the extended Clar sextet stabilization necessary to support reversible two-electron oxidation to a stable quinone state [3].
16,17-Dihydroxyviolanthrone undergoes fully reversible two-electron oxidation to violanthrone-16,17-quinone at room temperature, whereas the smaller analog 4,5-dihydroxyphenanthrene fails to show reversible quinone formation even at temperatures as low as 229 K [1].
| Evidence Dimension | Reversibility of two-electron electrochemical oxidation |
| Target Compound Data | Fully reversible oxidation to stable bay quinone at room temperature |
| Comparator Or Baseline | 4,5-dihydroxyphenanthrene (Irreversible oxidation, reactive intermediate even at 229 K) |
| Quantified Difference | Complete stabilization of the quinone state vs. failure to detect reversible quinone formation at 229 K |
| Conditions | Cyclic voltammetry and spectroelectrochemical characterization |
Guarantees stable, reversible redox cycling for organic electronic and energy storage applications where smaller bay-region compounds rapidly degrade.
16,17-Dihydroxyviolanthrone provides free hydroxyl groups that achieve 60-71% yield in direct SN2 etherification with long-chain alkyl bromides (e.g., 1-bromooctane, 1-bromododecane), whereas the commercial dye Vat Green 1 is fully methylated and inert to these direct functionalization protocols [1].
| Evidence Dimension | Yield of direct alkyl etherification for custom side-chains |
| Target Compound Data | 60-71% yield for custom alkylation (e.g., octyl, dodecyl) |
| Comparator Or Baseline | Vat Green 1 (16,17-dimethoxyviolanthrone) (0% yield, methoxy groups block direct alkylation) |
| Quantified Difference | >60% absolute increase in direct functionalization yield |
| Conditions | Reaction with alkyl bromides in DMF with potassium carbonate at 100 °C |
Essential for researchers synthesizing solution-processable organic field-effect transistors (OFETs) who need to append custom alkyl chains to tune π-π stacking distance.
Procuring 16,17-dihydroxyviolanthrone directly eliminates the need for the highly exothermic oxidative coupling of benzanthrone, which requires large excesses of manganese dioxide in concentrated fuming sulfuric acid and generates significant hazardous metal waste [1].
| Evidence Dimension | Process safety and waste generation |
| Target Compound Data | Direct starting material for methylation/alkylation (no strong oxidants required) |
| Comparator Or Baseline | Benzanthrone (Requires MnO2 in concentrated H2SO4 for oxidative coupling) |
| Quantified Difference | Complete elimination of heavy metal (Mn) oxidants and fuming sulfuric acid from the user's workflow |
| Conditions | Industrial and laboratory synthesis of violanthrone derivatives |
Streamlines the synthesis of custom vat dyes and organic semiconductors by removing a hazardous, waste-intensive, and difficult-to-scale process step.
As a scaffold for OFET and OPV materials, where the free hydroxyl groups of 16,17-dihydroxyviolanthrone are alkylated with specific chains (e.g., 2-ethylhexyl, octyl) to optimize intermolecular stacking and charge mobility [1].
Used directly in methylation or specific alkylation reactions to produce Vat Green 1 and related high-stability polycyclic dyes, avoiding the handling of benzanthrone and strong oxidants[2].
Utilized in electrochemical energy storage or spectroelectrochemical sensors due to its highly stable, reversible transition between the dihydroxy and bay-quinone states, which smaller analogs cannot achieve[3].